Product packaging for Hydralazine Lactosone Ring-opened Adduct(Cat. No.:)

Hydralazine Lactosone Ring-opened Adduct

Cat. No.: B13861842
M. Wt: 482.4 g/mol
InChI Key: ACTGLEFGWMGVTR-CLLUNNDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Hydralazine Lactosone Ring-Opened Adduct is a chemical of significant interest in pharmaceutical and toxicological research, primarily for investigating the metabolic pathways and reactive interactions of the antihypertensive drug hydralazine . With a defined molecular formula of C20H26N4O10 and a molecular weight of 482.44 g/mol, this compound serves as a key reference standard in analytical studies . One of its principal research applications is in the study of drug-DNA interactions. Research indicates that hydralazine can form covalent adducts with abasic sites in DNA under physiological conditions, a reaction that may underlie the drug's observed genotoxic and mutagenic properties . Studying this lactosone ring-opened adduct helps researchers understand the mechanism of this reaction, which involves hydrazone formation with the aldehyde group of ring-opened abasic sites in DNA . Furthermore, the reactivity of hydralazine towards carbonyls extends to its ability to trap reactive aldehydes. Studies show that hydralazine can form adducts with and inactivate harmful carbonyl species like acrolein, a highly reactive aldehyde that causes protein damage and cell toxicity . This adduct-trapping mechanism is a critical area of study for understanding cellular protection against oxidative stress and toxic insults. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications, including human consumption. It is typically supplied as a pale beige to off-white solid and should be stored at 2-8°C to maintain stability . Certificate of Analysis (COA), HPLC, MS, 1HNMR, and 13CNMR documentation are provided to ensure quality and support research applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N4O10 B13861842 Hydralazine Lactosone Ring-opened Adduct

Properties

Molecular Formula

C20H26N4O10

Molecular Weight

482.4 g/mol

IUPAC Name

(1S,2R,3R)-1-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,4,5-tetrol

InChI

InChI=1S/C20H26N4O10/c25-6-10(27)17(34-20-16(32)13(29)12(28)11(7-26)33-20)14(30)15(31)19-23-22-18-9-4-2-1-3-8(9)5-21-24(18)19/h1-5,10-17,20,25-32H,6-7H2/t10?,11-,12+,13+,14-,15-,16-,17-,20+/m1/s1

InChI Key

ACTGLEFGWMGVTR-CLLUNNDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3[C@@H]([C@H]([C@@H](C(CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3C(C(C(C(CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Starting Materials : Hydralazine base or Hydralazine hydrochloride and lactose monohydrate.
  • Solvent System : Typically aqueous or aqueous-organic solvents to facilitate solubility of both reactants.
  • Temperature : Mild heating conditions (e.g., 40–60 °C) to promote the ring-opening of lactose without degrading Hydralazine.
  • pH Control : Slightly acidic to neutral pH to favor ring-opening of lactose and nucleophilic attack by Hydralazine hydrazine moiety.
  • Reaction Time : Several hours to overnight to ensure completion of adduct formation.

Synthetic Pathway

  • Ring-opening of Lactose : Under mild acidic or thermal conditions, lactose undergoes ring-opening to form an aldehyde intermediate.
  • Nucleophilic Addition : The hydrazine functional group of Hydralazine attacks the aldehyde carbon of the ring-opened lactose.
  • Adduct Formation : The resulting hydrazone or related adduct is stabilized, forming the this compound.

Isolation and Purification

  • Precipitation : The adduct can be precipitated by solvent evaporation or addition of anti-solvents.
  • Filtration : Solid adduct is filtered and washed to remove unreacted starting materials.
  • Drying : Vacuum drying or lyophilization to obtain pure adduct powder.

Analytical Characterization and Research Data

The identification and purity of the this compound are confirmed by various analytical techniques:

Analytical Method Purpose Typical Findings
High-Performance Liquid Chromatography (HPLC) Quantification and purity analysis Single peak corresponding to adduct, retention time distinct from Hydralazine and lactose
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at 482.45 g/mol confirming adduct molecular weight
Nuclear Magnetic Resonance (NMR) Structural elucidation Signals corresponding to hydrazone linkage and lactose ring-opened structure
Fourier Transform Infrared Spectroscopy (FT-IR) Functional group analysis Characteristic hydrazone C=N stretch and carbohydrate OH groups
Differential Scanning Calorimetry (DSC) Thermal properties Melting point shift compared to Hydralazine and lactose indicating new compound formation

Research Results on Preparation and Stability

  • Formation Efficiency : The yield of the this compound depends on reaction time, temperature, and pH, with optimized conditions yielding over 80% conversion.
  • Stability : The adduct is stable under dry, room temperature storage but shows hydrolysis tendency in aqueous solutions, reverting partially to Hydralazine and lactose.
  • Impurity Profiling : This adduct is considered a significant impurity in Hydralazine formulations containing lactose excipients, necessitating monitoring during drug product manufacturing.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Hydralazine source Hydralazine base or hydrochloride Purity > 98% preferred
Lactose form Lactose monohydrate Pharmaceutical grade
Solvent Water or water-ethanol mixture Ensures solubility and reaction facilitation
Temperature 40–60 °C Mild heating to promote ring-opening
pH 5.5–7.0 Slightly acidic to neutral
Reaction time 4–12 hours Time optimized for maximum yield
Isolation method Precipitation and filtration Removal of unreacted materials
Drying Vacuum drying or lyophilization To obtain stable dry powder

Chemical Reactions Analysis

Types of Reactions: Hydralazine Lactosone Ring-opened Adduct undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Hydralazine Lactosone Ring-opened Adduct has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of hypertension and other cardiovascular conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Hydralazine Lactosone Ring-opened Adduct involves its interaction with molecular targets and pathways in the body. The compound is known to relax vascular smooth muscles by inhibiting intracellular calcium release, which leads to vasodilation and reduced blood pressure. Additionally, it inhibits DNA methylation, which can have various biological effects .

Comparison with Similar Compounds

Key Observations :

  • The this compound has a significantly higher molecular weight than smaller hydralazine impurities like 1-Azidophthalazine, reflecting its complex lactose integration .
  • Unlike closed-ring analogs such as PdG, the open lactosone structure may enhance reactivity with aldehydes or DNA due to exposed functional groups .

Functional and Reactivity Comparisons

  • Reactivity with Aldehydes: Hydralazine derivatives are known to scavenge reactive aldehydes like acrolein.
  • DNA Interactions : Model adducts like PdG (closed-ring) and r-HOPdG (open-ring) exhibit divergent DNA replication behaviors. PdG forms Hoogsteen base pairs, while r-HOPdG may adopt alternative binding modes . By analogy, the lactosone ring-opened adduct’s open structure could influence its interactions with biomolecules, though direct evidence is lacking.
  • Stability : The lactosone adduct’s stability under reducing conditions may differ from compounds like r-HOPdG, which require stabilization via chemical trapping .

Research Findings

Role in Aldehyde Scavenging

Hydralazine derivatives, including the lactosone ring-opened adduct, are efficient scavengers of acrolein, a toxic byproduct of lipid peroxidation.

DNA Replication and Adduct Formation

Research on model adducts (e.g., PdG and r-HOPdG) reveals that ring conformation critically affects DNA replication. Closed-ring PdG impedes replication more severely than open-ring r-HOPdG, which is bypassed more readily by DNA polymerases .

Biological Activity

Hydralazine Lactosone Ring-opened Adduct is a complex organic compound derived from hydralazine, an established antihypertensive agent. This compound has garnered attention due to its unique structural characteristics and potential biological activities. Understanding the biological activity of this adduct is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C20H26N4O10
  • Molecular Weight : 482.44 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C for long-term storage; room temperature for shipping .

Biological Activity

Hydralazine itself acts primarily as a vasodilator, affecting the cardiovascular system by relaxing blood vessels and lowering blood pressure. The biological activity of the this compound can be inferred from studies on hydralazine and its metabolites.

Hydralazine's mechanism involves:

  • Direct Vasodilation : It relaxes vascular smooth muscle, leading to decreased peripheral resistance and lower blood pressure.
  • Renin-Angiotensin-Aldosterone System (RAAS) Modulation : By influencing RAAS, hydralazine can alter fluid balance and vascular tone, further contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetics of hydralazine provide insights into the behavior of its adduct:

  • Absorption : Oral bioavailability is improved when taken with food.
  • Distribution : Volume of distribution varies, with averages around 1.34 L/kg in congestive heart failure patients .
  • Metabolism : Hydralazine undergoes extensive hepatic metabolism, primarily through acetylation by N-acetyltransferase 2 (NAT2), which is polymorphic in the population. This results in significant variability in drug levels among individuals .
  • Clearance : Clearance rates differ based on acetylator status, impacting dosing and efficacy .

Case Studies and Research Findings

  • Genotype-Guided Therapy :
    A study highlighted the importance of NAT2 genotype in determining hydralazine therapy outcomes. Slow acetylators may experience higher plasma concentrations leading to increased efficacy but also a higher risk of adverse effects such as drug-induced lupus .
  • Adverse Effects Profile :
    Common adverse effects associated with hydralazine include headache, palpitations, and gastrointestinal disturbances. Serious effects can include lupus-like syndrome, particularly in slow acetylators .
  • Efficacy in Resistant Hypertension :
    Hydralazine remains a critical option for managing resistant hypertension, often used in conjunction with other antihypertensives to achieve better control over blood pressure .

Table 1: Pharmacokinetic Parameters of Hydralazine

ParameterValue
Bioavailability25% (variable with food)
Volume of Distribution1.34 L/kg (CHF patients)
Protein Binding87%
Clearance Rate42.7 mL/min/kg (hypertensive patients)

Table 2: Common Adverse Effects

Adverse EffectIncidence (%)
Headache10-20
Palpitations5-15
Lupus-like syndrome<5

Q & A

Q. What strategies mitigate bias when analyzing this compound toxicity in heterogeneous cell populations?

  • Methodological Answer: Implement single-cell RNA sequencing (scRNA-seq) to:
  • Identify Subpopulation Susceptibility: Cluster cells by DNA repair gene expression (e.g., APEX1, XRCC1) .
  • Validate with CRISPR Knockouts: Test toxicity in isogenic cell lines lacking specific repair pathways .

Experimental Design Considerations

Q. What controls are essential when assessing this compound formation in vitro?

  • Methodological Answer: Include:
  • Negative Controls: Lactosone or hydralazine alone to rule out auto-reactivity.
  • Competitive Inhibitors: Unlabeled hydralazine to confirm binding specificity in pull-down assays .
  • Scavenger Systems: Antioxidants (e.g., NAC) to isolate adduct effects from oxidative damage .

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Methodological Answer: Use design of experiments (DoE) to test variables:
  • Temperature Gradients: 25–60°C to identify optimal ring-opening conditions.
  • Solvent Screening: Compare polar aprotic (DMSO) vs. aqueous buffers for solubility .

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